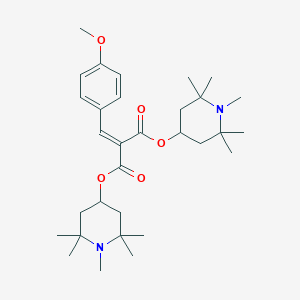

Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate

Description

Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate (CAS: 147783-69-5; molecular formula: C₃₁H₄₈N₂O₅) is a hindered amine light stabilizer (HALS) used to enhance the durability of polymers against UV degradation. Marketed as Hostavin® PR-31 P , it features a malonate ester core substituted with a 4-methoxybenzylidene group and two pentamethylpiperidinyl moieties. The methoxybenzylidene group introduces conjugation, enabling UV absorption and radical scavenging, while the hindered amine groups mitigate free radical damage in polymer matrices .

Properties

IUPAC Name |

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-[(4-methoxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N2O5/c1-28(2)17-23(18-29(3,4)32(28)9)37-26(34)25(16-21-12-14-22(36-11)15-13-21)27(35)38-24-19-30(5,6)33(10)31(7,8)20-24/h12-16,23-24H,17-20H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLJKWFEJEFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073114 | |

| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

147783-69-5 | |

| Record name | 1,1-Bis(1,2,2,6,6-pentamethyl-4-piperidyloxycarbonyl)-2-(4-methoxyphenyl)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147783-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-((4-methoxyphenyl)methylene)-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147783695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of 2,2,6,6-Tetramethylpiperidone

The process begins with 2,2,6,6-tetramethylpiperidone, which undergoes selective methylation at the nitrogen atom using dimethyl sulfate under alkaline conditions. Critical parameters include:

-

Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) enhance reaction efficiency.

-

Alkaline agents : Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on dimethyl sulfate.

-

Temperature control : Reactions conducted at 80–100°C optimize kinetic outcomes while minimizing side reactions.

Table 1: Reaction Conditions for 1,2,2,6,6-Pentamethyl-4-Piperidone Synthesis

| Parameter | Optimal Range | Yield |

|---|---|---|

| Molar ratio (base:substrate) | 4:1 | 95% |

| Reaction temperature | 80–100°C | — |

| Solvent | DMF/DMAC | — |

Post-reaction purification involves vacuum distillation to isolate the piperidone intermediate, which is subsequently reduced to the corresponding piperidinol.

Reduction to 1,2,2,6,6-Pentamethyl-4-Piperidinol

The ketone group in 1,2,2,6,6-pentamethyl-4-piperidone is reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step typically achieves 85–90% yield under inert atmospheric conditions.

Esterification of Malonic Acid with Piperidinol

The bis(piperidinyl) malonate core is formed via esterification of malonic acid with two equivalents of 1,2,2,6,6-pentamethyl-4-piperidinol. Industrial methodologies prioritize atom economy and catalytic efficiency.

Acid-Catalyzed Esterification

Concentrated sulfuric acid catalyzes the reaction at 120–140°C, with toluene as an azeotropic solvent to remove water. Key considerations include:

-

Molar ratio : A 1:2.2 ratio of malonic acid to piperidinol ensures complete esterification.

-

Reaction time : 8–12 hours under reflux achieves >90% conversion.

Table 2: Esterification Parameters

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This approach avoids high temperatures, preserving heat-sensitive functional groups.

Knoevenagel Condensation for 4-Methoxybenzylidene Formation

The final step introduces the 4-methoxybenzylidene group via a base-catalyzed condensation between the malonate ester and 4-methoxybenzaldehyde.

Reaction Mechanism

Piperidine or ammonium acetate catalyzes the deprotonation of the active methylene group in the malonate, enabling nucleophilic attack on the aldehyde. The reaction proceeds under reflux in ethanol, with water removal enhancing equilibrium shift toward product formation.

Table 3: Condensation Reaction Optimization

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical techniques such as HPLC and NMR confirm structural integrity.

Industrial-Scale Production Strategies

Scaling the synthesis requires addressing challenges in heat management, solvent recovery, and waste minimization.

Continuous Flow Reactors

Patented continuous processes for analogous malonate syntheses demonstrate enhanced efficiency:

Chemical Reactions Analysis

Types of Reactions: Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperidinyl and methoxybenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Applications Overview

The compound is primarily used in the following areas:

- Light Stabilizers in Coatings :

- Photosensitive Resins :

- Adhesives and Sealants :

Case Study 1: Coating Performance Enhancement

A study conducted on the use of this compound in exterior coatings demonstrated a significant improvement in UV resistance compared to traditional formulations. The addition of this compound resulted in:

- Reduction in Gloss Loss : Coatings exhibited a gloss retention of over 80% after 500 hours of UV exposure.

- Cracking Resistance : The incidence of cracking was reduced by approximately 50% compared to control samples without the stabilizer.

Case Study 2: 3D Printing Applications

In a research project focused on developing advanced materials for 3D printing, the integration of this compound into photosensitive resins led to:

- Enhanced Print Quality : Objects printed with the modified resin showed improved surface finish and detail.

- Increased Durability : The final products demonstrated better mechanical properties under stress tests.

Data Tables

| Application Area | Benefits |

|---|---|

| Coatings | UV stability, gloss retention |

| Photosensitive Resins | Enhanced print quality |

| Adhesives and Sealants | Improved durability |

Mechanism of Action

The mechanism of action of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Industrial and Research Relevance

- Hostavin® PR-31 P : Preferred in coatings and films where UV absorption and color retention are critical .

- Tinuvin 144 : Dominates automotive and packaging industries due to synergistic antioxidant-light stabilization .

- Synthesis : Hostavin® PR-31 P may be synthesized via esterification of malonate precursors with 4-methoxybenzylidene derivatives, analogous to methods for Tinuvin 144 .

Biological Activity

Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is a derivative of piperidine and malonate, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C30H56N2O4

- Molecular Weight : 508.78 g/mol

- CAS Number : 41556-26-7

- Solubility : Slightly soluble in chloroform and methanol .

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound. For instance:

- Colon Cancer : Compounds designed with similar piperidine structures exhibited potent cytotoxicity against colon cancer cell lines (HCT116 and HT29), with IC50 values below 4 µM. Notably, some derivatives showed IC50 values under 1 µM .

- Oral Squamous Cell Carcinomas (OSCC) : The compounds also demonstrated significant cytotoxicity against various OSCC cell lines. The selectivity index (SI) was notably high, indicating lower toxicity to non-malignant cells compared to malignant ones .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 2b | HCT116 | <1 | High |

| Compound 3a | HT29 | <1 | High |

| Compound 3e | Ca9-22 | <4 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound induces apoptotic cell death characterized by caspase-3 activation and subG1 accumulation in OSCC cells. This suggests a mechanism involving mitochondrial membrane potential depolarization and subsequent activation of apoptotic pathways .

- Cell Cycle Arrest : Studies indicate that related compounds can cause cell cycle arrest at the G2/M phase in certain cancer cell lines, contributing to their cytotoxic effects .

Study on Piperidine Derivatives

A study published in Frontiers in Pharmacology evaluated a series of piperidine-based compounds for their anticancer properties. Among these derivatives, those structurally similar to this compound demonstrated significant cytotoxicity against human cancer cell lines while exhibiting minimal toxicity towards normal cells. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds .

Toxicological Profile

The toxicological assessment indicates that this compound has low acute oral toxicity. The median lethal dose (LD50) was found to be between 2369 to 3920 mg/kg in rat models. Such findings suggest that while the compound exhibits notable biological activity against cancer cells, it may also have a favorable safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. For example, analogous syntheses (e.g., for structurally related Tinuvin 144 derivatives) involve multi-step reactions in dichloromethane with controlled pH (e.g., NaOH for deprotonation) and purification via column chromatography or recrystallization . High-purity yields are confirmed by single-crystal X-ray diffraction (mean C–C bond accuracy: 0.003 Å, R factor: 0.051) . Key variables include solvent polarity, temperature (e.g., 294 K crystallization ), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving stereochemistry and bond parameters (e.g., bond angles: 108.59–115.8°, torsion angles: −86.2° ). Complementary techniques include:

- NMR : To confirm proton environments, particularly for methoxy and pentamethylpiperidinyl groups.

- FT-IR : To identify carbonyl (C=O) and ester (C-O) functional groups.

Cross-validation with computational models (e.g., density functional theory) improves accuracy .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s photostability and polymer interaction mechanisms?

- Methodological Answer : Density functional theory (DFT) or molecular dynamics (MD) simulations can model UV-induced degradation pathways by calculating HOMO-LUMO gaps and bond dissociation energies. For example, compare simulated torsion angles (e.g., −86.2° ) with experimental data to assess conformational stability. Machine learning triage (e.g., AI-driven target prioritization ) can identify reactive sites for experimental validation via accelerated UV exposure tests .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond angle variations)?

- Methodological Answer : Discrepancies in bond angles (e.g., 107.3–115.8° ) may arise from crystallization conditions (temperature, solvent) or measurement errors. Strategies include:

- Repeating experiments under standardized conditions (294 K, inert gas ).

- Using computational tools to compare experimental vs. simulated bond angles (e.g., mean C–C deviation: 0.003 Å ).

- Applying statistical analysis (e.g., data-to-parameter ratio: 18.5 ) to assess reliability.

Q. What experimental designs evaluate substituent effects (e.g., methoxy vs. tert-butyl) on antioxidant activity?

- Methodological Answer : Comparative studies using:

- DPPH/ABTS assays : Quantify radical scavenging efficiency.

- ESR spectroscopy : Detect stable radical intermediates.

- Thermogravimetric analysis (TGA) : Assess thermal stability differences (e.g., tert-butyl groups in analogs vs. methoxy’s electron-donating effects). Correlate results with Hammett constants to predict substituent impacts.

Q. How to design kinetic studies for UV-induced degradation mechanisms?

- Methodological Answer :

- Controlled UV chambers : Expose samples to calibrated UV intensity (e.g., 365 nm) and monitor degradation via HPLC-MS.

- Arrhenius analysis : Calculate activation energy (Ea) for degradation pathways.

- IUPAC guidelines : Follow standardized protocols for data reporting (e.g., thermophysical property documentation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.